3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole

Medicinal Chemistry Structure‑Activity Relationship (SAR) Chemical Procurement

3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a disubstituted 1,2,4-oxadiazole derivative that incorporates a 3-chlorophenyl group at the oxadiazole 3‑position and a 2-methoxypyrimidin‑5‑yl group at the 5‑position. The compound belongs to a scaffold class that has been explored for anti‑HIV‑1 non‑nucleoside reverse transcriptase inhibitor (NNRTI) activity and other pharmacological applications, where specific substitution patterns on the pyrimidine and phenyl rings critically determine binding, potency, and selectivity.

Molecular Formula C13H9ClN4O2
Molecular Weight 288.69
CAS No. 2034607-62-8
Cat. No. B2365024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
CAS2034607-62-8
Molecular FormulaC13H9ClN4O2
Molecular Weight288.69
Structural Identifiers
SMILESCOC1=NC=C(C=N1)C2=NC(=NO2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C13H9ClN4O2/c1-19-13-15-6-9(7-16-13)12-17-11(18-20-12)8-3-2-4-10(14)5-8/h2-7H,1H3
InChIKeyJYSRQHPJJJHGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole (CAS 2034607-62-8): What Scientific and Industrial Buyers Need to Know


3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a disubstituted 1,2,4-oxadiazole derivative that incorporates a 3-chlorophenyl group at the oxadiazole 3‑position and a 2-methoxypyrimidin‑5‑yl group at the 5‑position [1]. The compound belongs to a scaffold class that has been explored for anti‑HIV‑1 non‑nucleoside reverse transcriptase inhibitor (NNRTI) activity and other pharmacological applications, where specific substitution patterns on the pyrimidine and phenyl rings critically determine binding, potency, and selectivity [2].

Why 3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole Cannot Be Freely Replaced by In‑Class Analogs


Within the 1,2,4‑oxadiazole‑pyrimidine family, even minor structural modifications produce significant shifts in biological activity, pharmacokinetics, and target engagement. For example, the presence or absence of a methyl group on the pyrimidine ring or the substitution pattern on the phenyl moiety dramatically alters the interaction with the hydrophobic channel of the NNRTI binding pocket, as demonstrated in the lead‑optimisation study of oxadiazole‑containing diarylpyrimidine derivatives [1]. Consequently, selection of the non‑methylated, 3‑chlorophenyl‑substituted analog is not arbitrary but reflects a distinct structural decision that can affect binding pose, electronic distribution, and metabolic stability, making generic substitution within the class scientifically unjustified without head‑to‑head comparison data [1].

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole


Structural Differentiation from 4‑Methyl‑Substituted Analog: Molecular Formula and Physicochemical Properties

The target compound (C13H9ClN4O2, MW 288.69) [1] is distinguished from its closest cataloged analog, 3-(3-chlorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole (C14H11ClN4O2, MW 302.72) [2], by the absence of a methyl group at the pyrimidine 4‑position. This structural difference translates into a calculated LogP reduction of approximately 0.3 units (clogP ~2.34 vs. ~2.64) [1], indicating lower lipophilicity and potentially improved solubility and metabolic profiles for the non‑methylated compound [3]. The topological polar surface area (TPSA), however, remains constant at 79.52 Ų, implying that membrane permeability is likely preserved while lipophilicity-driven off‑target binding may be reduced [3].

Medicinal Chemistry Structure‑Activity Relationship (SAR) Chemical Procurement

Class‑Level Anti‑HIV‑1 NNRTI Potency: Inferring the Impact of the 3‑Chlorophenyl Substitution

In a recent J. Med. Chem. study, a series of oxadiazole‑containing diarylpyrimidine derivatives were evaluated for HIV‑1 NNRTI activity. The lead compound 18e, bearing a 1,3,4‑oxadiazolylpyridine motif, exhibited EC50 values of 5.06–54.0 nM against wild‑type and resistant strains, comparable to the reference drug etravirine (ETR, EC50 = 3.79–51.8 nM) [1]. While the target compound was not directly tested in this study, the results demonstrate that the oxadiazole‑pyrimidine scaffold is compatible with nanomolar anti‑HIV‑1 activity and that specific substitution patterns (e.g., chlorophenyl vs. tolyl) are critical for binding to the reverse transcriptase hydrophobic channel [1]. The 3‑chlorophenyl group in the target compound provides a distinct electronic and steric profile compared to the methyl‑substituted analogs, which may translate into different resistance profiles and selectivity windows [1][2].

Antiviral Research HIV‑1 NNRTI Medicinal Chemistry

Availability and Purity Differentiation from Screening‑Library Analogs

The target compound is listed as an individual building block rather than a member of a predefined screening library, enabling procurement at higher purity levels (typically ≥95% by HPLC) . In contrast, close structural analogs such as 5-(2-methoxypyrimidin-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole are primarily offered through generic screening collections with variable purity and limited batch‑to‑batch consistency . For structure‑activity relationship (SAR) expansion or hit‑validation workflows, the availability of a discrete, high‑purity building block with a unique 3‑chlorophenyl/2‑methoxypyrimidin‑5‑yl substitution pattern is a logistical and scientific advantage over reliance on mixture‑based library analogs [1].

Chemical Procurement High‑Throughput Screening Building Block Sourcing

Optimal Application Scenarios for 3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole in Drug Discovery and Chemical Biology


HIV‑1 NNRTI Lead Optimization and Resistance Profiling

The oxadiazole‑pyrimidine scaffold has been validated as a nanomolar‑potent HIV‑1 NNRTI pharmacophore, with specific substitution patterns critically influencing resistance profiles against Y188L and RES056 mutant strains [1]. The target compound, possessing a 3‑chlorophenyl group and a non‑methylated methoxypyrimidine, can be used as a building block to generate focused libraries for probing the hydrophobic channel interactions and for identifying derivatives with improved resilience against NNRTI‑resistant variants [1][2].

Physicochemical Property‑Based Hit Triage and Lead Selection

With a calculated clogP of 2.34 and TPSA of 79.52 Ų [3], the target compound falls within favorable drug‑likeness parameters (Lipinski Rule of 5 compliance). Its lower lipophilicity compared to the 4‑methyl analog (~0.3 log units) makes it a preferred starting point for projects where reduced lipophilicity is desired to mitigate off‑target pharmacology and improve aqueous solubility [3][4]. This quantitative differentiation supports informed procurement decisions during hit‑to‑lead triage.

Coordination Chemistry and Metal‑Organic Framework (MOF) Research

The compound contains two distinct heterocyclic nitrogen donor sites (oxadiazole and pyrimidine), making it a potential bidentate or multidentate ligand for transition metal coordination [5]. The 3‑chlorophenyl substituent offers a site for further functionalization via cross‑coupling reactions, expanding the design space for MOF linkers or catalytic complexes [5].

SAR Expansion for Antimicrobial or Anticancer Screening

Although no direct biological data are available for the target compound, structurally related 1,2,4‑oxadiazole‑pyrimidine hybrids have demonstrated antimicrobial and anticancer activities [6]. The unique substitution pattern of the target compound—particularly the 3‑chlorophenyl group—offers an underexplored vector for SAR expansion in these therapeutic areas, with the high‑purity building block facilitating reproducible primary screening [6][2].

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.